2-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide 2-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 361171-95-1
VCID: VC6901106
InChI: InChI=1S/C20H18ClN3OS/c1-12-7-8-18(13(2)9-12)24-19(15-10-26-11-17(15)23-24)22-20(25)14-5-3-4-6-16(14)21/h3-9H,10-11H2,1-2H3,(H,22,25)
SMILES: CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4Cl)C
Molecular Formula: C20H18ClN3OS
Molecular Weight: 383.89

2-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

CAS No.: 361171-95-1

Cat. No.: VC6901106

Molecular Formula: C20H18ClN3OS

Molecular Weight: 383.89

* For research use only. Not for human or veterinary use.

2-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide - 361171-95-1

Specification

CAS No. 361171-95-1
Molecular Formula C20H18ClN3OS
Molecular Weight 383.89
IUPAC Name 2-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Standard InChI InChI=1S/C20H18ClN3OS/c1-12-7-8-18(13(2)9-12)24-19(15-10-26-11-17(15)23-24)22-20(25)14-5-3-4-6-16(14)21/h3-9H,10-11H2,1-2H3,(H,22,25)
Standard InChI Key WNEGZBAXKFFOKS-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4Cl)C

Introduction

Synthesis

The synthesis of such a compound would likely involve multiple steps, starting with the preparation of the thieno[3,4-c]pyrazole ring system. This could involve condensation reactions followed by the introduction of the benzamide moiety.

  • Starting Materials: The synthesis might begin with commercially available compounds such as 4-aminoantipyrine or similar precursors to form the pyrazole ring .

  • Reaction Conditions: Conditions would typically involve refluxing in the presence of a base and appropriate solvents to facilitate the formation of the desired heterocycles.

Biological Significance

Compounds with similar structures often exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties. The presence of a thieno[3,4-c]pyrazole system could confer unique interactions with biological targets.

  • Potential Activities: Given the complexity of the molecule, it might interact with enzymes or receptors involved in inflammation or cell proliferation, similar to other heterocyclic compounds .

  • In Silico Studies: Molecular docking studies could provide insights into potential binding sites and biological activities, helping guide further synthesis and testing.

Research Findings and Future Directions

While specific research findings on this exact compound are not available, related compounds have shown promise in various biological assays. Future studies should focus on synthesizing the compound and evaluating its biological activities using in vitro and in vivo models.

  • Synthesis Optimization: Efforts should be made to optimize the synthesis route for efficiency and yield.

  • Biological Evaluation: Comprehensive biological screening, including antimicrobial, anticancer, and anti-inflammatory assays, would be essential to understand its potential applications.

Data Table: Comparison of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Potential Biological Activity
N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamideC20H25N3OS355.5Unknown
2-Chloro-N-(2,6-dimethylphenyl)acetamideC10H12ClNO197.66Anti-inflammatory potential
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideComplexNot specifiedAnti-inflammatory

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